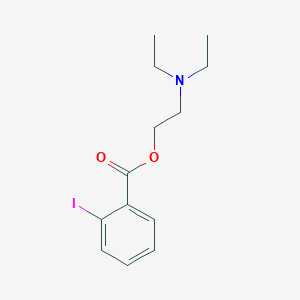![molecular formula C22H16ClFN2O2S2 B295274 3-(4-chlorophenyl)-6-ethyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295274.png)
3-(4-chlorophenyl)-6-ethyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorophenyl)-6-ethyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one, also known as CP-690,550, is a small molecule inhibitor that has been developed as a potential treatment for autoimmune diseases such as rheumatoid arthritis and psoriasis. This compound has shown promising results in preclinical studies and has undergone clinical trials for its efficacy and safety.
Mécanisme D'action
3-(4-chlorophenyl)-6-ethyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one acts as a selective inhibitor of JAK enzymes, particularly JAK3. JAK3 is involved in the signaling pathway of the interleukin-2 (IL-2) receptor, which is important for the development and function of T cells. By inhibiting JAK3, 3-(4-chlorophenyl)-6-ethyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one can reduce the production of cytokines that are involved in the inflammatory response, leading to a reduction in symptoms of autoimmune diseases.
Biochemical and Physiological Effects
3-(4-chlorophenyl)-6-ethyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one has been shown to reduce the production of cytokines such as IL-2, IL-4, IL-6, and IL-12, which are involved in the inflammatory response. This reduction in cytokine production leads to a reduction in symptoms of autoimmune diseases such as rheumatoid arthritis and psoriasis. 3-(4-chlorophenyl)-6-ethyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one has also been shown to reduce the number of T cells and B cells in the blood, which are involved in the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(4-chlorophenyl)-6-ethyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one in lab experiments is its specificity for JAK3, which allows researchers to selectively inhibit this enzyme and study its effects on the immune response. However, one limitation of using 3-(4-chlorophenyl)-6-ethyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one is its potential toxicity, as it has been shown to cause adverse effects such as anemia and thrombocytopenia in some patients.
Orientations Futures
Future research on 3-(4-chlorophenyl)-6-ethyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one could focus on its potential use in the treatment of other autoimmune diseases such as multiple sclerosis and inflammatory bowel disease. Researchers could also investigate the potential use of 3-(4-chlorophenyl)-6-ethyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one in combination with other drugs for the treatment of autoimmune diseases. Additionally, further studies could be conducted to better understand the mechanisms of action of 3-(4-chlorophenyl)-6-ethyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one and its effects on the immune system.
Méthodes De Synthèse
The synthesis of 3-(4-chlorophenyl)-6-ethyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one involves a series of steps that include the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate to form 3-(4-chlorophenyl)-6-ethyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one. This intermediate is then reacted with 4-fluorobenzyl chloride in the presence of a base to obtain 3-(4-chlorophenyl)-6-ethyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]thio}thieno[2,3-d]pyrimidin-4(3H)-one, which is then oxidized to form 3-(4-chlorophenyl)-6-ethyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one.
Applications De Recherche Scientifique
3-(4-chlorophenyl)-6-ethyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one has been extensively studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and lupus. It has been shown to inhibit the activity of Janus kinase (JAK) enzymes, which are involved in the signaling pathways that lead to inflammation and immune responses. By inhibiting JAK enzymes, 3-(4-chlorophenyl)-6-ethyl-2-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}thieno[2,3-d]pyrimidin-4(3H)-one can reduce the production of cytokines that are involved in the inflammatory response, leading to a reduction in symptoms of autoimmune diseases.
Propriétés
Formule moléculaire |
C22H16ClFN2O2S2 |
|---|---|
Poids moléculaire |
459 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)-6-ethyl-2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C22H16ClFN2O2S2/c1-2-17-11-18-20(30-17)25-22(26(21(18)28)16-9-5-14(23)6-10-16)29-12-19(27)13-3-7-15(24)8-4-13/h3-11H,2,12H2,1H3 |
Clé InChI |
NJRXWLFBEANGNC-UHFFFAOYSA-N |
SMILES |
CCC1=CC2=C(S1)N=C(N(C2=O)C3=CC=C(C=C3)Cl)SCC(=O)C4=CC=C(C=C4)F |
SMILES canonique |
CCC1=CC2=C(S1)N=C(N(C2=O)C3=CC=C(C=C3)Cl)SCC(=O)C4=CC=C(C=C4)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B295193.png)
![2-[(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dichlorophenyl)acetamide](/img/structure/B295195.png)
![3-allyl-2-{[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]thio}-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B295201.png)
![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-6-methyl-3-prop-2-enylthieno[2,3-d]pyrimidin-4-one](/img/structure/B295202.png)
![2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B295203.png)
![2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B295205.png)
![2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B295206.png)
![2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B295208.png)
![2-[(3-allyl-6-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B295209.png)
![2-{[3-(2-methyl-2-propenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]thio}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B295210.png)
![N-(3-methoxyphenyl)-2-[[11-(2-methylprop-2-enyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl]acetamide](/img/structure/B295212.png)
![N-(2-methoxyphenyl)-2-[[11-(2-methylprop-2-enyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl]acetamide](/img/structure/B295213.png)
![N-(2-methoxy-5-methylphenyl)-2-[[11-(2-methylprop-2-enyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl]acetamide](/img/structure/B295214.png)